Ethyl 4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioylamino]benzoate
Description
Ethyl 4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioylamino]benzoate is a synthetic organic compound featuring a benzimidazolone core linked to a carbamothioylamino group and an ethyl benzoate moiety. The benzimidazolone group enhances stability and electron-transfer capabilities, while the carbamothioylamino bridge and ester functionality modulate solubility and reactivity.
Properties
Molecular Formula |
C17H16N4O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-15(22)10-3-5-11(6-4-10)18-17(25)19-12-7-8-13-14(9-12)21-16(23)20-13/h3-9H,2H2,1H3,(H2,18,19,25)(H2,20,21,23) |
InChI Key |
QNIBMDJXCJFMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl Benzoate Derivatives
Key Findings:
Reactivity and Conversion Efficiency: Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (75–85%) in resin cements compared to 2-(dimethylamino) ethyl methacrylate (60–70%) . This is attributed to its superior electron-donating capacity and compatibility with camphorquinone (CQ) photoinitiators. The benzimidazolone and carbamothioylamino groups in the target compound likely enhance electron transfer and radical generation, suggesting even higher reactivity than ethyl 4-(dimethylamino) benzoate.
Role of Co-Initiators: Diphenyliodonium hexafluorophosphate (DPI) significantly improves the performance of 2-(dimethylamino) ethyl methacrylate-based resins (e.g., 15% increase in conversion) but has minimal impact on ethyl 4-(dimethylamino) benzoate systems . This implies that the target compound, with its rigid aromatic system, may require tailored co-initiators for optimal performance.
Physical and Chemical Stability: Ethyl 4-(dimethylamino) benzoate-based resins demonstrate superior flexural strength and lower water sorption compared to methacrylate analogs . The benzimidazolone core in the target compound is expected to further enhance thermal and mechanical stability due to aromatic π-stacking and hydrogen bonding.
Structure-Activity Relationships: The 1:2 CQ/amine ratio in resin formulations yields better properties than a 1:1 ratio, as observed in ethyl 4-(dimethylamino) benzoate systems . This highlights the importance of stoichiometric optimization for derivatives like the target compound.
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